molecular formula C11H7BrO2 B106685 5-Bromo-1-naphthoic acid CAS No. 16726-67-3

5-Bromo-1-naphthoic acid

Cat. No. B106685
Key on ui cas rn: 16726-67-3
M. Wt: 251.08 g/mol
InChI Key: SZFXXNVLSUTKJF-UHFFFAOYSA-N
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Patent
US06159979

Procedure details

To a stirred suspension of 1-naphthoic acid (90 g, 0.52 mol) in glacial acetic acid at 100° C. was added bromine (84 g, 0.52 mol). The reaction was stirred at this temperature for 1.5 hours and then allowed to cool overnight. The resulting slurry was diluted with glacial acetic acid, the solid collected by filtration, resuspended in water, filtered and dried in vacuo to give 5-bromo-1-napthoic acid (100 g). The acid was converted to the title compound using a similar procedure to Description 3 (68%).
Quantity
90 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
84 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([C:11]([OH:13])=[O:12])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1.[Br:14]Br>C(O)(=O)C>[Br:14][C:6]1[CH:7]=[CH:8][CH:9]=[C:10]2[C:5]=1[CH:4]=[CH:3][CH:2]=[C:1]2[C:11]([OH:13])=[O:12]

Inputs

Step One
Name
Quantity
90 g
Type
reactant
Smiles
C1(=CC=CC2=CC=CC=C12)C(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
84 g
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred at this temperature for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
the solid collected by filtration
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
BrC1=C2C=CC=C(C2=CC=C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 100 g
YIELD: CALCULATEDPERCENTYIELD 76.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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